5'-O-[(L-Methionyl)-sulphamoyl]adenosine
Description
5'-O-[(L-Methionyl)-sulphamoyl]adenosine (MetSA) is a sulfamoyl adenosine derivative in which the sulphamoyl group at the 5'-position of adenosine is conjugated to L-methionine. This compound functions as a non-hydrolyzable intermediate analog in enzymatic studies, particularly targeting methionyl-tRNA synthetase (MetRS), a critical enzyme in protein biosynthesis. MetSA mimics the methionyl-adenylate intermediate formed during tRNA charging, enabling structural and mechanistic insights into MetRS function . Its utility extends to structural biology, where it has been co-crystallized with MetRS and tRNA<sup>Met</sup> to resolve enzyme-ligand interactions .
Properties
Molecular Formula |
C15H25N7O7S2 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-5-[(4S)-6-amino-1,4-dihydropurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylsulfanylbutanoyl]sulfamate |
InChI |
InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11-,13+,15-/m1/s1 |
InChI Key |
SQDXXTAOGLOMRP-JJWYTCDVSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)NS(=O)(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=N[C@H]32)N)O)O)N |
Canonical SMILES |
CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves the coupling of L-methionine with adenosine through a sulphamoyl linkage. The reaction typically requires the activation of the carboxyl group of L-methionine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route, including the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine can undergo various chemical reactions, including:
Oxidation: The sulphur atom in the methionyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulphamoyl group can be reduced to form amines.
Substitution: The amino groups in the adenosine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
Anticancer Activity
5'-O-[(L-Methionyl)-sulphamoyl]adenosine has been investigated for its anticancer properties. Research indicates that sulfonamide derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit carbonic anhydrase isozymes, which are often overexpressed in tumors. This inhibition can lead to reduced tumor growth and invasiveness by disrupting the acid-base balance within the tumor microenvironment .
-
Case Studies :
- A study demonstrated that related sulfonamide compounds showed moderate to potent cytotoxicity against breast (BT474) and lung (NCI-H226) cancer cell lines, indicating a promising therapeutic index for this compound .
- Another investigation reported that certain sulfonamide derivatives induced apoptosis in cancer cells through cell cycle arrest mechanisms, particularly in the G2/M phase .
Antioxidant Properties
In addition to its anticancer potential, this compound exhibits antioxidant activities. This is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.
- Research Findings : Studies have shown that sulfonamide derivatives can scavenge free radicals and enhance superoxide dismutase activity, which plays a vital role in cellular defense against oxidative damage .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have indicated a strong correlation between the chemical structure of these compounds and their antioxidant efficacy, suggesting potential modifications to enhance activity further .
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications beyond oncology.
- Inflammation and Pain Management : Some studies suggest that similar sulfonamide compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
- Potential Drug Development : Given its dual role as an anticancer and antioxidant agent, there is ongoing research into developing new formulations that incorporate this compound for treating complex diseases where oxidative stress and tumor growth are intertwined .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is methionine–tRNA ligase , an enzyme involved in protein synthesis. The compound may inhibit this enzyme by mimicking the natural substrate, thereby interfering with the translation process . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfamoyl adenosine derivatives are a versatile class of compounds with modifications tailored to inhibit specific enzymes or pathways. Below is a detailed comparison of MetSA with structurally and functionally related analogs:
Structural and Functional Analogues
Key Differences in Mechanism and Efficacy
- MetSA vs. Salicyl Derivatives: MetSA is a substrate analog for MetRS, while salicyl derivatives (e.g., compounds 6a–f) are competitive inhibitors of MbtA, a key enzyme in mycobacterial siderophore biosynthesis . Salicyl derivatives exhibit potent in vitro enzyme inhibition (Ki < 25 nM) but reduced cellular activity (MIC ≥ 12.5 μM), likely due to poor membrane permeability .
- Aminoacyl-Specificity: The L-methionyl group in MetSA confers specificity to MetRS, whereas the L-tyrosyl group in 5'-O-[N-(L-Tyrosyl)sulphamoyl]adenosine enables selective binding to PheRS. Structural studies of PheRS complexes reveal that the tyrosine side chain is excluded from the phenylalanine-binding pocket via steric clashes, highlighting the role of substituent chemistry in enzyme discrimination .
- Non-Amino Acid Derivatives: 5'-Tosyladenosine replaces the aminoacyl group with a bulky tosyl moiety, making it a general-purpose nucleoside-modifying agent rather than a tRNA synthetase inhibitor. This modification enhances stability and reactivity in synthetic applications .
Structural Insights from Crystallography
- MetSA forms hydrogen bonds with MetRS active-site residues (e.g., KISKS motif in the SCF loop), stabilizing a compact enzyme conformation .
- In PheRS complexes, 5'-O-[N-(L-Tyrosyl)sulphamoyl]adenosine binds exclusively to the synthetic active site, while editing occurs at a distal site, emphasizing the spatial separation of catalytic functions .
Q & A
Q. What synthetic strategies are used to prepare 5'-O-sulfamoyl adenosine derivatives, and how are reaction conditions optimized?
The synthesis involves Sonogashira coupling and Minakawa-Matsuda cyclization . Key steps include:
- Deprotection of terminal alkynes (e.g., using NH₃-saturated methanol) to avoid competing methoxy byproducts .
- Solvent optimization : Non-nucleophilic solvents like 1,4-dioxane or THF improve cyclization yields (up to 95% in NH₃-saturated THF) .
- Sulfamoylation : Treatment with sulfonyl chloride, followed by CDI activation and coupling with salicylic acid derivatives .
Purification via silica gel chromatography (>99% purity) ensures final product integrity .
Q. How are structural features of 5'-O-sulfamoyl adenosine analogues validated?
- Spectroscopic techniques :
- UV-Vis : Absorbance maxima (e.g., 245–315 nm in methanol/water) confirm π-π* transitions .
- NMR : Detailed ¹H/¹³C/¹⁹F chemical shifts and coupling constants (e.g., 6c: δ 8.45 ppm for triazole protons) .
- HRMS : Experimental [M-H]⁻ values (e.g., 559.1051 for 6c) match calculated masses within 0.0002 Da .
Q. What is the biological target of 5'-O-sulfamoyl adenosine analogues, and why is it significant?
These compounds inhibit MbtA , an adenylation enzyme critical for mycobactin biosynthesis in Mycobacterium tuberculosis (Mtb). Disrupting iron acquisition via MbtA inhibition reduces Mtb viability under iron-deficient conditions, a key virulence factor .
Advanced Research Questions
Q. How do solvent environments influence the fluorescence properties of these analogues?
- Methanol vs. water : Fluorescence quantum yields (ΦF) drop 30–250× in water due to solvation effects. For example:
- 6d : ΦF = 0.32 in methanol vs. 0.0019 in water .
- 6c : Emission shifts from 420 nm (methanol) to 442 nm (water) .
- Applications : High ΦF in organic solvents supports use in cellular imaging or tracking drug uptake .
Q. What methodologies quantify inhibitory activity against MbtA, and how potent are these compounds?
- Enzyme inhibition assays : Recombinant MbtA is used to measure apparent inhibition constants (appKi) .
- appKi range : 6.1–25 nM, with 6a (appKi = 25 nM) being 31× weaker than the parent compound 3 .
- Structure-activity relationship (SAR) : 2-Naphthyl substituents (e.g., 6e) enhance potency due to hydrophobic interactions .
Q. How are synthetic yields optimized for 5'-O-sulfamoyl derivatives?
Q. How do structural modifications impact enzyme inhibition and cellular activity?
Q. What analytical techniques resolve contradictions in fluorescence or bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
